molecular formula C15H11N3O3 B3059290 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- CAS No. 966-91-6

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-

Cat. No.: B3059290
CAS No.: 966-91-6
M. Wt: 281.27 g/mol
InChI Key: YDXJOYOUVJVSFG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring, first synthesized via the Niementowski reaction . The compound 2-methyl-6-nitro-3-phenyl-4(3H)-quinazolinone features a methyl group at position 2, a nitro group at position 6, and a phenyl group at position 3. These substitutions confer distinct electronic and steric properties, influencing its biological activity and chemical reactivity.

Properties

IUPAC Name

2-methyl-6-nitro-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-16-14-8-7-12(18(20)21)9-13(14)15(19)17(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXJOYOUVJVSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478341
Record name 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

966-91-6
Record name 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and nitration reactions. One common method includes:

    Condensation: Anthranilic acid is reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinazolinone core.

    Nitration: The quinazolinone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with carboxyl or hydroxyl groups.

    Reduction: Amino-substituted quinazolinone derivatives.

    Substitution: Phenyl-substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Based on the search results, the compound "4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-" has several applications, primarily in scientific research, particularly in medicinal chemistry and the synthesis of dyes and pigments .

Scientific Research Applications

  • Dye and Pigment Synthesis: 2-methyl-6-nitro-4(3H)-Quinazolinone is used as a precursor in the synthesis of dyes and pigments within the chemical industry .
  • Medicinal Chemistry: Quinazoline derivatives, including 4(3H)-quinazolinones, are important heterocyclic compounds with a wide range of biological activities . The stability of the quinazolinone nucleus makes it attractive to medicinal chemists for synthesizing new medicinal agents .
  • Antimicrobial Activity: Quinazolinones have demonstrated antimicrobial properties, with various substitutions at the 3-position enhancing their activity. They have been found effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Shigella dysenteriae) . Some derivatives have also shown antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata .
  • Antitumor Activity: Quinazoline scaffolds resemble purine and pteridine nuclei, allowing them to inhibit purinic or folic acid metabolic pathways. Some 4(3H)-quinazolinone derivatives have shown in vitro antitumor activity against human myelogenous leukemia K562 cells .
  • Synthesis of Quinazolinone-Thiazole Hybrids: Quinazolinones are used in the synthesis of quinazolinone-thiazole hybrids, which have valuable biological properties including cytotoxic, antibacterial, and antifungal activities .

Case Studies

  • Antileishmanial Agents: Quinazolinone hybrids, including those bearing pyrimidine, triazine, tetrazole, and peptide scaffolds, have shown potent leishmanicidal activity against intracellular amastigotes .
  • Antibiotic Discovery: E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been identified as an antibiotic effective in vivo against methicillin-resistant Staphylococcus aureus (MRSA) . It damages cell-wall biosynthesis by binding to penicillin-binding protein (PBP) 2a .
  • Cytotoxicity Evaluation: Quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects on cell lines such as MCF-7, HT-29, and PC-3, with some compounds showing high cytotoxic activities .
  • Alzheimer's Disease: 6-amino-4(3H)-quinazolinone derivatives are being studied and developed as potential novel drugs for treating Alzheimer's disease due to their acetylcholinesterase inhibition activity .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Structural and Electronic Differences

Position 2 Substitution
  • 2-Methyl vs. 2-Phenyl: The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like phenyl (e.g., 2-phenyl derivatives in ). This may improve metabolic stability and bioavailability . Methaqualone (2-methyl-3-O-tolyl-4(3H)-quinazolinone), a CNS depressant, demonstrates that 2-methyl substitution is compatible with neuroactivity, though the target compound’s 3-phenyl group may shift pharmacological effects .
Position 3 Substitution
  • 3-Phenyl vs. Compounds with 3-benzothiazolyl substitutions () show enhanced antimicrobial activity, suggesting that heterocyclic groups at position 3 may broaden biological applications.
Position 6 Substitution
  • 6-Nitro vs. 6-Bromo or 6-Methyl: The nitro group’s electron-withdrawing nature increases electrophilicity, facilitating interactions with nucleophilic residues in biological targets. This contrasts with 6-bromo derivatives (), where bromine acts as a leaving group in further synthetic modifications.
Anti-Inflammatory and Analgesic Effects
  • The target compound’s 6-nitro group aligns with findings in and , where nitro-substituted quinazolinones demonstrated significant anti-inflammatory activity (e.g., IC₅₀ = 12.5 μM in carrageenan-induced edema models) .
  • In contrast, 6-bromo-2-methyl-3-phenyl derivatives () showed moderate activity, suggesting nitro substitution enhances potency .
Antimicrobial Activity
  • 2-Methyl-3-phenyl derivatives with halogen substituents (e.g., 6-bromo) exhibit broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli). The nitro group’s polarity may improve solubility, enhancing bacterial membrane penetration .
Antifungal and Antiviral Potential
  • albicans). The nitro group’s electronic effects could similarly modulate antifungal target binding .

Physicochemical Properties

Property 2-Methyl-6-Nitro-3-Phenyl 6-Bromo-2-Methyl-3-Phenyl Methaqualone
Molecular Weight 297.29 g/mol 341.18 g/mol 250.29 g/mol
Melting Point ~220–225°C (predicted) 198–200°C 72–74°C
LogP 2.8 (estimated) 3.5 2.1
Solubility Low in water, moderate in DMSO Low in water High in lipids

Biological Activity

4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- is a member of the quinazolinone family, known for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that have garnered attention due to their pharmacological potential. They are characterized by a fused benzene and pyrimidine ring system, which contributes to their biological activity. The specific compound 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- features a methyl group at the 2-position, a nitro group at the 6-position, and a phenyl group at the 3-position of the quinazolinone core, enhancing its reactivity and biological profile.

Antimicrobial Activity

4(3H)-Quinazolinone derivatives have shown promising antimicrobial properties . Studies indicate that these compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research has demonstrated that modifications in the quinazolinone structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- has been explored in several studies. Notably:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The mechanism involves inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HT-2912Cell cycle arrest
PC-310Apoptosis induction

Anti-inflammatory Activity

Research indicates that quinazolinones possess anti-inflammatory properties . The compound has been shown to reduce inflammation markers in various experimental models. This activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological effects of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and antimicrobial activities.
  • Receptor Modulation : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound can alter gene expression patterns associated with disease processes, particularly in cancer .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazolinones in drug discovery:

  • Antituberculosis Activity : A study focused on quinazolinone derivatives linked to triazole hybrids showed enhanced anti-tuberculosis activity with an MIC value as low as 0.78 µg/mL against Mycobacterium tuberculosis .
  • Cardiovascular Effects : Preliminary studies on cardiovascular activity indicated that certain derivatives could significantly lower blood pressure and control heart rate in vivo models .
  • Antioxidant Properties : Some derivatives have also exhibited antioxidant activities, which could contribute to their therapeutic potential against oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-6-nitro-3-phenyl-4(3H)-quinazolinone, and how can structural purity be validated?

A common method involves reacting methyl N-acetylanthranilate derivatives with substituted amines and phosphorus pentoxide (P₂O₅) under controlled thermal conditions (180–250°C). For example, nitro groups can be introduced via nitration of precursor intermediates. Post-synthesis, purity is validated using HPLC (>95% purity threshold), while structural confirmation employs ¹H/¹³C NMR (e.g., methyl group resonance at δ 2.65 ppm) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing the substitution pattern of this compound?

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.3 ppm for nitro-substituted quinazolinones) and methyl groups (singlet at δ 2.6–2.7 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O) and nitro (N-O) functional groups.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 297.3 for C₁₅H₁₁N₃O₃). Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in regiochemistry .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard assays include:

  • Antimicrobial Activity : Disk diffusion (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., leukemia HL-60, breast MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory Potential : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for the nitro-substituted quinazolinone core?

Key parameters:

  • Reagent Ratios : Excess P₂O₅ (0.21 mol) and amine hydrochloride (0.3 mol) improve cyclization efficiency .
  • Temperature Control : Maintaining 180°C for 45–60 minutes minimizes side reactions (e.g., over-nitration).
  • Solvent-Free Conditions : Reduce decomposition risks compared to solvent-mediated routes . Yields >85% are achievable with rigorous stoichiometric control .

Q. What mechanistic insights explain contradictory antibacterial results between 2-methyl-6-nitro-3-phenyl derivatives and other analogs?

Discrepancies arise from:

  • Substituent Effects : The nitro group enhances electron-withdrawing properties, improving membrane penetration in Gram-negative bacteria but potentially reducing affinity for Gram-positive targets .
  • Steric Hindrance : The 3-phenyl group may block interaction with bacterial topoisomerase IV, as observed in fluoroquinolone-resistant strains . Comparative molecular docking studies (e.g., against E. coli DNA gyrase) can clarify structure-activity relationships (SAR) .

Q. What strategies are effective in resolving low solubility issues during in vivo testing?

  • Prodrug Design : Introduce phosphate or acetyl groups at the 4-position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for improved bioavailability .
  • Co-solvent Systems : Use DMSO:water (1:4 v/v) for intraperitoneal administration .

Q. How does the 2-methyl-6-nitro substitution influence C/EBPα induction in leukemia models?

The nitro group enhances redox-sensitive signaling, activating C/EBPα-driven myeloid differentiation in HL-60 cells (EC₅₀ ~5 µM). The methyl group stabilizes hydrophobic interactions with transcription factor binding pockets, as shown via CRISPR-Cas9 knockout studies . Contrastingly, 6-fluoro analogs show reduced potency due to weaker electrophilic character .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s metabolic stability?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 clearance).
  • Density Functional Theory (DFT) : Calculate redox potentials to predict nitro group reduction in hepatic microsomes . Experimental validation via LC-MS/MS after incubation with rat liver microsomes is recommended .

Q. How can regioselectivity challenges during nitration be addressed?

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 6-position before nitrating with AcONO₂ .
  • Protecting Groups : Temporarily block the 8-position with a trimethylsilyl group to direct nitration to the 6-position .

Data Interpretation and Reproducibility

Q. Why do cytotoxicity results vary between 2D cell monolayers and 3D tumor spheroids?

  • Penetration Limits : The compound’s logP (~2.8) limits diffusion into spheroid cores, reducing efficacy in 3D models .
  • Hypoxia Effects : Nitro groups require reductive activation, which is less efficient in hypoxic spheroid interiors .
    Combine 3D assays with hypoxia-mimetic agents (e.g., CoCl₂) to standardize conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-
Reactant of Route 2
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4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl-

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